molecular formula C31H38O6 B6342760 15-(4-Methyltrityl)-4,7,10,13-tetraoxapentadecanoic acid CAS No. 1864014-14-1

15-(4-Methyltrityl)-4,7,10,13-tetraoxapentadecanoic acid

Cat. No. B6342760
CAS RN: 1864014-14-1
M. Wt: 506.6 g/mol
InChI Key: VMRRLCQNDMIPLB-UHFFFAOYSA-N
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Description

The compound is a derivative of 4-Methyltrityl-aminooxyacetic acid . The 4-Methyltrityl (Mtt) group is a structural modification of trityl and is used as a protecting group in peptide synthesis .


Synthesis Analysis

The synthesis of such compounds often involves solid-phase peptide synthesis (SPPS), a method used for the assembly of a protected peptide chain on a polymeric support . The 4-Methyltrityl (Mtt) group is used as a protecting group for the side-chain of Asn and Gln in solid-phase peptide synthesis .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific context, such as its role in peptide synthesis. The 4-Methyltrityl (Mtt) group is known to allow more rapid cleavage from the protected peptides .

Future Directions

The future directions would likely involve further exploration of the compound’s potential uses in peptide synthesis and other areas of organic chemistry. The development of new protecting groups and their applications in peptide and protein science is an active area of research .

properties

IUPAC Name

3-[2-[2-[2-[3-(4-methylphenyl)-3,3-diphenylpropoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H38O6/c1-26-12-14-29(15-13-26)31(27-8-4-2-5-9-27,28-10-6-3-7-11-28)17-19-35-21-23-37-25-24-36-22-20-34-18-16-30(32)33/h2-15H,16-25H2,1H3,(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMRRLCQNDMIPLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CCOCCOCCOCCOCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H38O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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